molecular formula C9H16O2 B13452251 2-(2-Methylcyclopentyl)propanoic acid

2-(2-Methylcyclopentyl)propanoic acid

Cat. No.: B13452251
M. Wt: 156.22 g/mol
InChI Key: VJXPKUDJIKDHFQ-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopentyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopentane ring substituted with a methyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopentyl)propanoic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopentyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Esters, amides, anhydrides.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopentyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(2-Methylcyclopentyl)propanoic acid can be compared with other similar compounds such as:

Uniqueness

The unique structural feature of this compound is the presence of both a cyclopentane ring and a propanoic acid moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2-methylcyclopentyl)propanoic acid

InChI

InChI=1S/C9H16O2/c1-6-4-3-5-8(6)7(2)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)

InChI Key

VJXPKUDJIKDHFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1C(C)C(=O)O

Origin of Product

United States

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